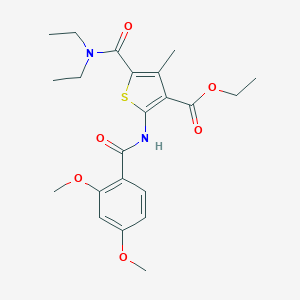![molecular formula C13H9F4NO2S B186124 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 2715-09-5](/img/structure/B186124.png)
4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFPB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative that contains both fluorine and trifluoromethyl groups, making it a valuable tool for studying various biochemical and physiological processes.
作用機序
The mechanism of action of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, leading to an accumulation of carbon dioxide in the body. This accumulation of carbon dioxide can have various physiological effects, including the induction of apoptosis in cancer cells.
生化学的および生理学的効果
The biochemical and physiological effects of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition leads to an accumulation of carbon dioxide in the body, which can have various effects on cellular metabolism and signaling pathways. In addition, 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have anti-inflammatory and antitumor properties, making it a promising candidate for the development of new therapeutics.
実験室実験の利点と制限
One of the main advantages of using 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its high potency as a carbonic anhydrase inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of using 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the use of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in scientific research. One potential application is in the development of new cancer therapies that target carbonic anhydrase enzymes. In addition, 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide could be used in the study of other physiological processes that are regulated by carbon dioxide, such as the regulation of blood flow and respiration. Finally, the development of new analogs of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide with improved solubility and potency could lead to the development of more effective therapeutics.
合成法
The synthesis of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 4-fluoroaniline with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide as a white solid with a high yield.
科学的研究の応用
4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been used extensively in scientific research as a tool to study various biological processes. One of the most important applications of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in the regulation of acid-base balance in the body, and the inhibition of these enzymes has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.
特性
CAS番号 |
2715-09-5 |
|---|---|
製品名 |
4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
分子式 |
C13H9F4NO2S |
分子量 |
319.28 g/mol |
IUPAC名 |
4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9F4NO2S/c14-10-4-6-12(7-5-10)21(19,20)18-11-3-1-2-9(8-11)13(15,16)17/h1-8,18H |
InChIキー |
LMYMBUDDVGQSHF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(F)(F)F |
正規SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(F)(F)F |
その他のCAS番号 |
2715-09-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




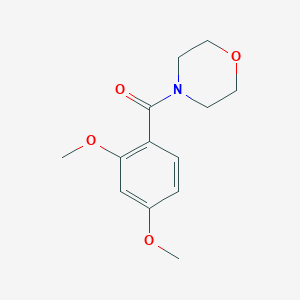
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
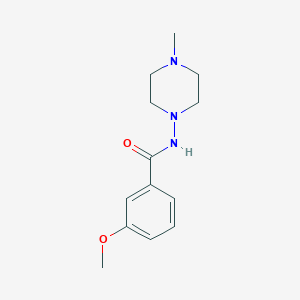
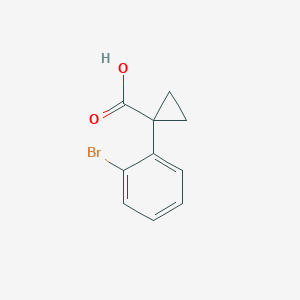
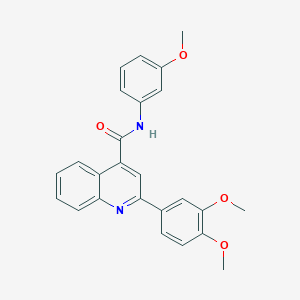
![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)

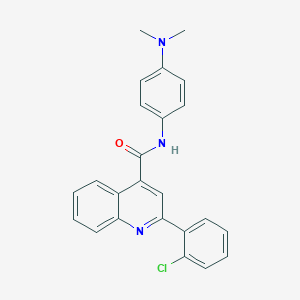
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)


